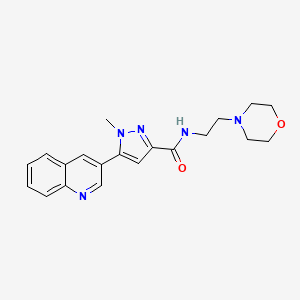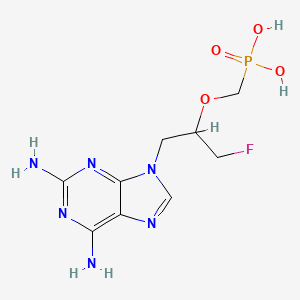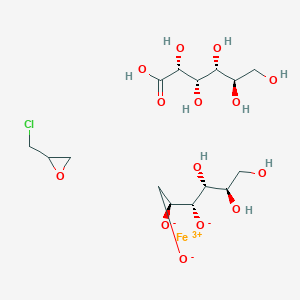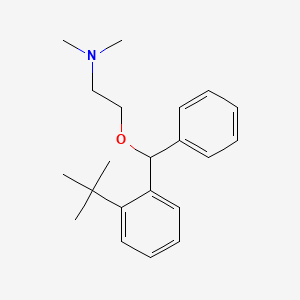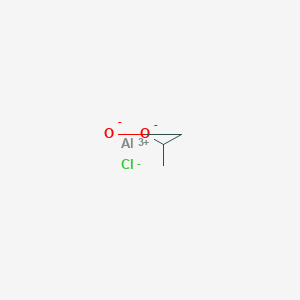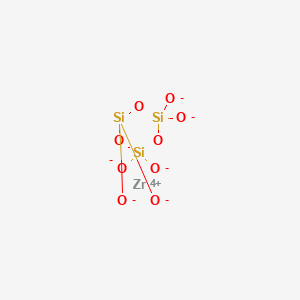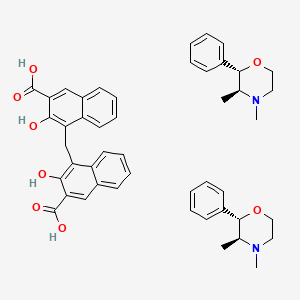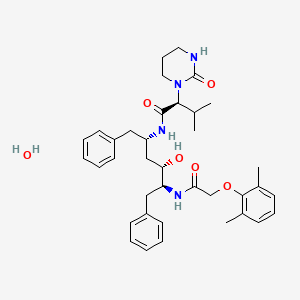
Lopinavir monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lopinavir monohydrate is an antiretroviral medication belonging to the protease inhibitor class. It is primarily used in combination with ritonavir to treat human immunodeficiency virus (HIV) infections. Lopinavir was patented in 1995 and approved for medical use in 2000 . It is marketed under the brand name Kaletra when combined with ritonavir .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lopinavir is synthesized through a multi-step process involving the coupling of various intermediates. The synthesis typically starts with the preparation of a key intermediate, which is then coupled with other intermediates under specific reaction conditions to form lopinavir. The final product is purified and characterized using various analytical techniques .
Industrial Production Methods
Industrial production of lopinavir involves optimizing the synthetic route to ensure high yield and purity. The process includes the use of solvents, catalysts, and reagents under controlled conditions. The final product is subjected to rigorous quality control measures to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Lopinavir undergoes various chemical reactions, including:
Oxidation: Lopinavir can be oxidized under specific conditions to form related substances.
Reduction: Reduction reactions can be used to modify the chemical structure of lopinavir.
Substitution: Substitution reactions involve replacing specific functional groups in the lopinavir molecule.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of lopinavir include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from the chemical reactions of lopinavir include various related substances and impurities, such as sulfolopinavir, lopinavirphenoxyacetamide, and lopinaviroxazine .
Scientific Research Applications
Lopinavir monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying protease inhibitors and their interactions with enzymes.
Biology: Investigated for its effects on various biological pathways and its potential use in treating other viral infections.
Medicine: Primarily used in the treatment of HIV infections. .
Industry: Used in the development of pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Lopinavir exerts its effects by inhibiting the activity of the HIV-1 protease enzyme. This enzyme is critical for the viral lifecycle, as it cleaves the gag-pol polyproteins into functional viral proteins. By forming an inhibitor-enzyme complex, lopinavir prevents the cleavage of these polyproteins, resulting in the production of immature, non-infectious viral particles .
Comparison with Similar Compounds
Lopinavir is often compared with other protease inhibitors, such as:
- Saquinavir
- Nelfinavir
- Ritonavir
Uniqueness
Lopinavir is unique in its combination with ritonavir, which enhances its bioavailability and antiviral activity. This combination is marketed under the brand name Kaletra and is known for its effectiveness in treating HIV infections .
Similar Compounds
Similar compounds include other protease inhibitors used in the treatment of HIV, such as:
These compounds share similar mechanisms of action but differ in their pharmacokinetic properties and clinical applications .
Properties
CAS No. |
1239071-09-0 |
|---|---|
Molecular Formula |
C37H50N4O6 |
Molecular Weight |
646.8 g/mol |
IUPAC Name |
(2S)-N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide;hydrate |
InChI |
InChI=1S/C37H48N4O5.H2O/c1-25(2)34(41-20-12-19-38-37(41)45)36(44)39-30(21-28-15-7-5-8-16-28)23-32(42)31(22-29-17-9-6-10-18-29)40-33(43)24-46-35-26(3)13-11-14-27(35)4;/h5-11,13-18,25,30-32,34,42H,12,19-24H2,1-4H3,(H,38,45)(H,39,44)(H,40,43);1H2/t30-,31-,32-,34-;/m0./s1 |
InChI Key |
XLJJEFLRMQZJDB-YIUCRBITSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N[C@@H](CC2=CC=CC=C2)[C@H](C[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N4CCCNC4=O)O.O |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC(CC2=CC=CC=C2)C(CC(CC3=CC=CC=C3)NC(=O)C(C(C)C)N4CCCNC4=O)O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rel-(E)-N-(7-(((1R,5S,6s)-3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl)-4-((3-chloro-4-fluorophenyl)amino)quinazolin-6-yl)-4-(dimethylamino)but-2-enamide](/img/structure/B10827159.png)

![3-((6-((3,5-Dimethylpyridin-2-yl)oxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methoxy)benzoic acid](/img/structure/B10827200.png)
